molecular formula C16H16N6O2S B2489593 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 769927-54-0

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2489593
CAS No.: 769927-54-0
M. Wt: 356.4
InChI Key: QXGCXUDQIMWZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of the Src and Abl tyrosine kinase families. Its primary research value lies in the investigation of signaling pathways that drive oncogenesis, cancer cell proliferation, and metastasis. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in studies focusing on chronic myeloid leukemia (CML) and other hematological malignancies where Bcr-Abl is a primary driver source . The mechanism involves binding to the kinase domain, thereby suppressing autophosphorylation and downstream signaling through key pathways like STAT, MAPK, and PI3K/Akt source . Beyond hematological cancers, research applications extend to solid tumors, particularly in contexts where Src family kinase activity promotes invasive potential and epithelial-mesenchymal transition (EMT). This inhibitor serves as a critical pharmacological tool for dissecting the complex roles of Src and Abl in disease pathophysiology and for validating new therapeutic strategies targeting tyrosine kinase networks.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCXUDQIMWZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a pyridine moiety and a methoxyphenyl acetamide group. The presence of sulfur in the triazole structure enhances its biological profile. The molecular formula is C13H14N4OSC_{13}H_{14}N_4OS, with a molecular weight of approximately 278.34 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study reported that derivatives of 1,2,4-triazoles demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains, showcasing the potential of this compound in treating infections caused by multidrug-resistant bacteria .

Antifungal Activity

The antifungal activity of triazole compounds is well-documented. In vitro studies have demonstrated that the compound exhibits potent antifungal effects against:

  • Candida albicans
  • Aspergillus fumigatus

Comparative analysis revealed that some derivatives had MIC values lower than standard antifungal agents such as fluconazole, indicating superior efficacy . For instance, triazole derivatives were found to have MIC values ≤ 25 µg/mL against various Candida species .

Anticancer Potential

Emerging evidence suggests that triazole compounds may also possess anticancer properties. A study highlighted the ability of certain triazole derivatives to inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve the inhibition of specific enzymes involved in cancer cell metabolism and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Key findings include:

  • Substituents on the triazole ring : Electron-donating groups (e.g., -OH) enhance antimicrobial activity.
  • Length of alkyl chains : Longer chains may reduce activity, indicating an optimal chain length for maximum efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound exhibited an MIC of 0.125 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin (MIC: 0.68 μg/mL) . This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Antifungal Activity

A series of synthesized compounds were tested against clinical isolates of Candida species. One derivative showed a remarkable MIC of 12 µg/mL against C. albicans, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aryl halides in the presence of base to obtain the desired sulfanyl derivatives. The structural characterization is usually confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Biological Activities

Antimicrobial Properties:
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The compound has been evaluated for its ability to inhibit various bacterial strains and fungi. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of Candida species, displaying superior efficacy compared to traditional antifungal agents like fluconazole .

Anticancer Potential:
The triazole scaffold is recognized for its anticancer properties. In vitro studies have demonstrated that compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Enzyme Inhibition:
Recent investigations have highlighted the potential of this compound as an inhibitor of enzymes such as tyrosinase and lipoxygenase. Tyrosinase inhibitors are particularly relevant in treating hyperpigmentation disorders, while lipoxygenase inhibitors have implications in anti-inflammatory therapies . Molecular docking studies have suggested favorable binding interactions within the active sites of these enzymes, indicating a promising avenue for therapeutic development .

Case Study 1: Antifungal Activity

A series of triazole derivatives were synthesized and tested against Candida albicans. The results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) significantly lower than those of fluconazole, suggesting that modifications in the triazole structure can enhance antifungal activity .

Case Study 2: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer activity, one derivative demonstrated a notable ability to inhibit cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspases, highlighting its potential as a lead compound for further development in cancer therapy .

Data Summary Table

Property Details
Chemical Structure This compound
Synthesis Method S-alkylation with aryl halides under basic conditions
Biological Activities Antimicrobial, anticancer, enzyme inhibition
Target Enzymes Tyrosinase (for hyperpigmentation), Lipoxygenase (for inflammation)
MIC Against Candida Significantly lower than fluconazole
Apoptosis Induction Activation of caspases in cancer cells

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions. Key findings include:

  • Reaction with Hydrogen Peroxide (H₂O₂):
    Forms a sulfone derivative by oxidizing the thioether linkage. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological interactions.

  • Selectivity:
    Oxidation preferentially targets the sulfur atom without affecting the triazole ring or acetamide group under mild acidic conditions (pH 4–6).

Oxidation Reaction Reagent/ConditionsProductYieldSource
Sulfanyl → SulfoneH₂O₂, AcOH, 50°C, 6hSulfone derivative75–80%

Reduction Reactions

The nitro group (if present in analogs) and pyridine ring can undergo reduction:

  • Sodium Borohydride (NaBH₄):
    Reduces the pyridine ring to a piperidine derivative in ethanol at 60°C, altering the compound’s solubility and bioavailability.

  • Catalytic Hydrogenation:
    Requires palladium catalysts (Pd/C) to reduce aromatic amines or nitro groups, though this is less common in the parent compound .

Nucleophilic Substitution

The amino (-NH₂) group on the triazole ring participates in nucleophilic substitution:

  • Reaction with Alkyl Halides:
    Forms N-alkylated derivatives in the presence of K₂CO₃ as a base. For example, methyl iodide generates a methylated triazole derivative.

  • Acylation:
    Acetic anhydride or acetyl chloride acetylates the amino group, producing acetamide analogs .

Substitution Reaction Reagent/ConditionsProductYieldSource
N-AlkylationCH₃I, K₂CO₃, DMF, 80°CMethylated triazole65–70%
N-Acetylation(CH₃CO)₂O, Pyridine, RTAcetylated derivative85–90%

Cyclization and Ring-Opening Reactions

The triazole ring exhibits stability under most conditions but can undergo cyclization with specific reagents:

  • Hydrazine (NH₂NH₂):
    Induces ring expansion in the presence of aldehydes, forming tetrazole derivatives .

  • Acid-Catalyzed Rearrangement:
    Concentrated HCl at reflux rearranges the triazole moiety into alternative heterocycles, though this is rarely utilized .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks to specific positions:

  • Nitration:
    Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted benzene ring.

  • Halogenation:
    Bromine (Br₂) in acetic acid adds bromine atoms to the pyridine ring, enhancing halogen-dependent bioactivity .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

  • Enzyme Inhibition:
    The triazole ring chelates metal ions in enzyme active sites (e.g., cytochrome P450), disrupting fungal ergosterol synthesis .

  • Receptor Binding:
    The pyridine and methoxyphenyl groups form hydrogen bonds with ATP-binding pockets in kinase enzymes, inhibiting cancer cell proliferation .

Stability and Degradation

  • Thermal Degradation:
    Decomposes above 250°C, releasing SO₂ and NH₃ gases.

  • Photodegradation:
    UV light (254 nm) cleaves the sulfanyl linkage, forming disulfide byproducts.

Key Research Findings

  • Antifungal Activity:
    Oxidation to sulfone derivatives enhances antifungal potency against Candida albicans (MIC: ≤25 µg/mL) .

  • Anticancer Potential:
    Methylated analogs show IC₅₀ values of 8–12 µM in breast cancer cell lines (MCF-7).

  • Solubility Optimization:
    Acetylation improves water solubility by 40%, facilitating pharmaceutical formulation.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Position : The 4-pyridinyl group (as in the target compound) may enhance π-π stacking in hydrophobic pockets compared to 3-pyridinyl isomers .
  • Triazole Substituents: Amino groups at position 4 improve solubility and hydrogen-bonding capacity, whereas methyl groups increase hydrophobicity .
  • Acetamide Substituents: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance antimicrobial and anti-inflammatory activities, while methoxy groups contribute to moderate antioxidant effects .

Physicochemical Data

Property Target Compound (Predicted) 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Melting Point (°C) ~180–190 (estimated) 161–184 Not reported
Solubility Moderate in polar solvents Soluble in H₂O:EtOH Likely lower due to methyl substitution
LogP (Predicted) ~2.5 2.1–2.8 ~3.0 (higher hydrophobicity)

Anti-Exudative and Anti-Inflammatory Effects

  • The target compound’s analogues (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .
  • Derivatives with 3-methoxyphenyl groups (as in the target compound) showed superior activity to 4-methoxyphenyl variants, likely due to improved membrane permeability .

Antimicrobial Activity

  • KA-series derivatives () exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus, with activity modulated by aryl substituents .
  • Pyridin-4-yl derivatives generally outperformed pyridin-3-yl isomers in biofilm inhibition .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield Range
S-AlkylationNaOH, MeOHMethanolRT65–80%
Paal-Knorr Condensation2,5-dimethoxytetrahydrofuranEthanolReflux70–85%

Basic: Which spectroscopic and computational techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, methoxyphenyl at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H15_{15}N6_6O2_2S: 371.1024) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (if crystalline) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Advanced: How do structural modifications (e.g., pyridinyl vs. furanyl substituents) influence anti-exudative activity?

Answer:
Substituents at the triazole 4-position and acetamide aryl groups significantly modulate bioactivity:

  • Pyridinyl Groups : Enhance hydrogen-bonding with inflammatory targets (e.g., COX-2) vs. furanyl analogs, increasing anti-exudative potency by ~30% in rat models .
  • Methoxy Position : Para-substitution on the phenyl ring reduces steric hindrance, improving solubility and bioavailability compared to ortho-substitution .

Q. Table 2: Anti-Exudative Activity (AEA) of Analogues

Substituent (R)AEA (% Inhibition)Reference
3-Methoxyphenyl82%
2-Chlorophenyl68%
4-Pyridinyl89%

Methodological Note : Use dose-response assays (5–50 mg/kg in Wistar rats) and ANOVA for statistical validation of activity differences .

Advanced: How can computational docking resolve contradictions in reported biological targets?

Answer:
Discrepancies in target identification (e.g., COX-2 vs. NF-κB) arise from assay variability. Address this via:

Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., 6COX, 1NFK) using AutoDock Vina. Prioritize binding affinities (< -8.0 kcal/mol) and pose clustering .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess target stability. Validate with experimental IC50_{50} correlations .
Example : Pyridinyl-triazole derivatives showed stronger binding to COX-2 (ΔG = -9.2 kcal/mol) than NF-κB, aligning with in vivo AEA data .

Advanced: What strategies mitigate instability during in vitro assays (e.g., hydrolysis of sulfanyl groups)?

Answer:

  • pH Control : Maintain assay buffers at pH 7.4 (PBS) to minimize thiol oxidation .
  • Antioxidants : Add 1 mM ascorbic acid to cell culture media .
  • Prodrug Design : Mask the sulfanyl group as a disulfide (reversibly activated in reducing environments) .

Validation : Monitor degradation via HPLC-UV (λ = 254 nm) over 24 hours .

Advanced: How to design SAR studies for dual-action (anti-inflammatory + analgesic) derivatives?

Answer:

Scaffold Hybridization : Fuse triazole-acetamide with known analgesic motifs (e.g., indole, oxadiazole) .

In Silico Screening : Use PharmaGist for pharmacophore modeling of dual-target ligands .

Dual Assays : Test COX-2 inhibition (ELISA) and thermal hyperalgesia (Hargreaves test) in parallel .

Q. Table 3: Dual-Activity Lead Candidates

DerivativeCOX-2 IC50_{50} (µM)Analgesic ED50_{50} (mg/kg)
Triazole-Indole Hybrid0.4512.3
Oxadiazole-Triazole0.7818.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.